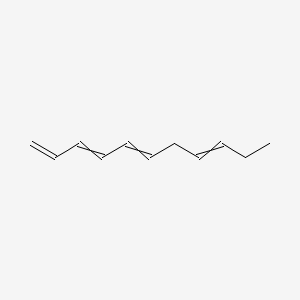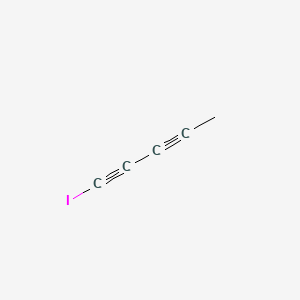
1,3-Pentadiyne, 1-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Pentadiyne, 1-iodo- is an organic compound with the molecular formula C5H3I It is a derivative of 1,3-pentadiyne, where one of the hydrogen atoms is replaced by an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Pentadiyne, 1-iodo- can be synthesized through various methods. One common approach involves the iodination of 1,3-pentadiyne using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, and the product can be purified through standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of 1,3-pentadiyne, 1-iodo- is less common due to its specialized applications. it can be produced on a larger scale using similar iodination methods, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Pentadiyne, 1-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Addition Reactions: The triple bonds in the compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in non-polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Corresponding substituted pentadiynes.
Addition: Dihalogenated or halogenated pentenes.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alkenes.
Applications De Recherche Scientifique
1,3-Pentadiyne, 1-iodo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-pentadiyne, 1-iodo- involves its reactivity with various reagents. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The triple bonds in the compound provide sites for addition reactions, allowing the incorporation of different functional groups. These reactions are often catalyzed by transition metals or other catalysts, which enhance the reactivity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Pentadiene: A hydrocarbon with similar structure but without the iodine atom.
1,3-Pentadiyne: The parent compound without the iodine substitution.
1-Iodo-2-butyne: Another iodinated alkyne with a different carbon chain length.
Uniqueness
1,3-Pentadiyne, 1-iodo- is unique due to the presence of both triple bonds and an iodine atom, which confer distinct reactivity patterns. The iodine atom makes it a versatile intermediate in organic synthesis, allowing for various functionalizations that are not possible with non-iodinated analogs .
Propriétés
Numéro CAS |
40201-91-0 |
|---|---|
Formule moléculaire |
C5H3I |
Poids moléculaire |
189.98 g/mol |
Nom IUPAC |
1-iodopenta-1,3-diyne |
InChI |
InChI=1S/C5H3I/c1-2-3-4-5-6/h1H3 |
Clé InChI |
ZYWAFJXPPXRZAM-UHFFFAOYSA-N |
SMILES canonique |
CC#CC#CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


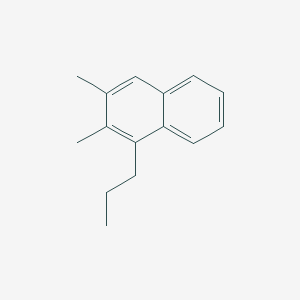

![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
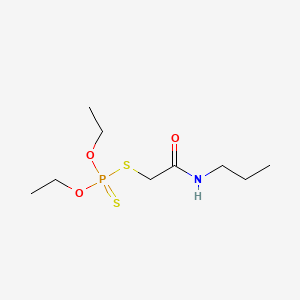
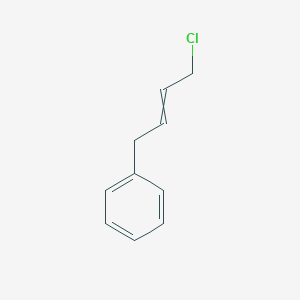
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
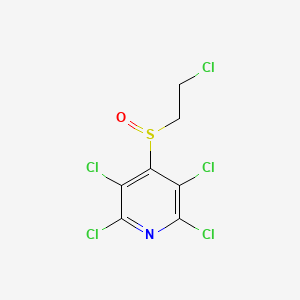
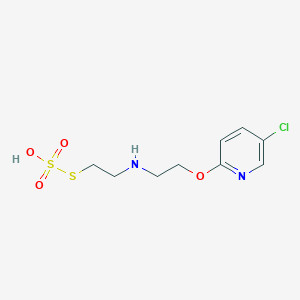
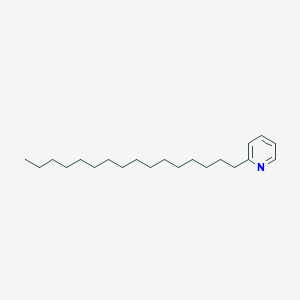
![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
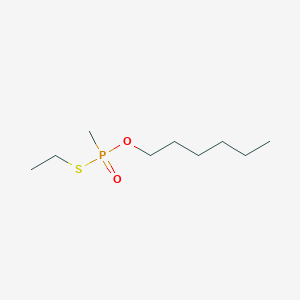
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
